N,N'-Diphenylbenzamidine

Description

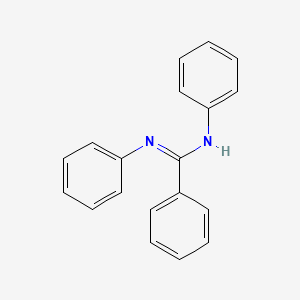

Structure

3D Structure

Properties

IUPAC Name |

N,N'-diphenylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2/c1-4-10-16(11-5-1)19(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYWPCUIMGLRHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180254 | |

| Record name | N,N'-Diphenylbenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2556-46-9 | |

| Record name | N,N′-Diphenylbenzamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2556-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Diphenylbenzamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002556469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2556-46-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Diphenylbenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-diphenylbenzamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N,N'-Diphenylbenzamidine: A Comprehensive Technical Guide

CAS Number: 33345-17-4

This technical guide provides an in-depth overview of N,N'-Diphenylbenzamidine, a substituted aromatic amidine. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering a consolidated resource on its properties, synthesis, and potential biological significance.

Chemical and Physical Properties

N,N'-Diphenylbenzamidine is a solid organic compound with the molecular formula C₁₉H₁₆N₂[1][2][3][4]. Its chemical structure features a central benzamidine core with two phenyl substituents on the nitrogen atoms. The physicochemical properties of N,N'-Diphenylbenzamidine are summarized in the table below.

| Property | Value | Source |

| CAS Number | 33345-17-4 | [1][3][4][5] |

| Molecular Formula | C₁₉H₁₆N₂ | [1][2][3][4] |

| Molecular Weight | 272.34 g/mol | [1][2][3][4] |

| Melting Point | 125-129 °C | [1][3] |

| Boiling Point (Predicted) | 397.2 ± 25.0 °C | [1][3] |

| Density (Predicted) | 1.04 ± 0.1 g/cm³ | [1][3] |

| pKa (Predicted) | 9.76 ± 0.50 | [3] |

| Appearance | White to Gray to Brown powder/crystal |

Synthesis

While a specific, detailed experimental protocol for the synthesis of N,N'-Diphenylbenzamidine is not extensively documented in publicly available literature, a general and plausible synthetic route can be derived from established methods for the synthesis of N,N'-disubstituted amidines. One common approach involves the reaction of a primary amide with an amine, mediated by a coupling agent.

General Experimental Protocol for the Synthesis of N,N'-Disubstituted Benzamidines

This protocol is a generalized procedure and may require optimization for the specific synthesis of N,N'-Diphenylbenzamidine.

Materials:

-

Benzamide

-

Aniline

-

Trimethylaluminum (AlMe₃)

-

Anhydrous Toluene

-

Standard glassware for organic synthesis

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve benzamide (1 equivalent) in anhydrous toluene.

-

To this solution, carefully add a solution of trimethylaluminum (2 equivalents) in toluene at room temperature under an inert atmosphere.

-

Stir the mixture for 30 minutes at room temperature.

-

Add aniline (2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).

-

Upon completion, cool the reaction mixture to room temperature and quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N,N'-Diphenylbenzamidine.

Figure 1. Generalized workflow for the synthesis of N,N'-Diphenylbenzamidine.

Analytical Characterization

The characterization of N,N'-Diphenylbenzamidine would typically involve a combination of spectroscopic and spectrometric techniques to confirm its structure and purity.

Methodologies for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. The spectra would be expected to show signals corresponding to the aromatic protons and carbons of the three phenyl rings, as well as the characteristic amidine carbon.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the C=N and N-H stretching vibrations of the amidine group and the aromatic C-H and C=C vibrations.

-

Elemental Analysis: This technique can be used to determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the molecular formula C₁₉H₁₆N₂.

Figure 2. Workflow for the analytical characterization of N,N'-Diphenylbenzamidine.

Potential Biological Significance

While specific biological activities of N,N'-Diphenylbenzamidine have not been extensively reported, the broader class of benzamidine derivatives is known to exhibit a range of biological effects. This suggests potential areas of investigation for N,N'-Diphenylbenzamidine.

Benzamidines are recognized as reversible, competitive inhibitors of trypsin and other serine proteases[6]. This inhibitory activity is a key feature that has been exploited in the design of various therapeutic agents.

Inferred Potential Activities based on Structural Analogs

-

Antimicrobial and Antifungal Activity: Numerous benzamidine derivatives have demonstrated significant antimicrobial and antifungal properties[7]. The mechanism of action is often related to the disruption of microbial cell membranes or the inhibition of essential enzymes.

-

Anticancer Activity: The inhibition of serine proteases, which are often overexpressed in cancerous tissues and play a role in tumor invasion and metastasis, makes benzamidine derivatives potential candidates for anticancer drug development.

-

Anti-inflammatory and Analgesic Effects: Some amidine derivatives have been shown to possess anti-inflammatory and analgesic properties[8].

Figure 3. Inferred potential biological activities of N,N'-Diphenylbenzamidine based on its structural class.

Safety Information

According to available safety data, N,N'-Diphenylbenzamidine is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[3]. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

N,N'-Diphenylbenzamidine is a well-defined chemical entity with established physicochemical properties. While specific experimental and biological data for this compound are limited, this guide provides a comprehensive overview based on its chemical class. The synthesis and characterization can be approached using standard organic chemistry techniques. The potential for biological activity, inferred from related benzamidine derivatives, suggests that N,N'-Diphenylbenzamidine could be a molecule of interest for further investigation in medicinal chemistry and drug discovery. Future research is warranted to fully elucidate its synthetic pathways, analytical profile, and biological functions.

References

- 1. chembk.com [chembk.com]

- 2. 33345-17-4 | MFCD00014074 | NN'-Diphenylbenzamidine [aaronchem.com]

- 3. N,N'-DIPHENYLBENZAMIDINE | 33345-17-4 [amp.chemicalbook.com]

- 4. CAS:33345-17-4, N,N-Diphenylbenzamidine-毕得医药 [bidepharm.com]

- 5. chemwhat.com [chemwhat.com]

- 6. Benzamidine - Wikipedia [en.wikipedia.org]

- 7. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of N,N'-Diphenylbenzamidine

For Researchers, Scientists, and Drug Development Professionals

Published: December 27, 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of N,N'-diphenylbenzamidine, a disubstituted amidine of significant interest in medicinal chemistry and materials science. Direct synthesis from the reaction of benzonitrile with aniline predominantly yields the monosubstituted N-phenylbenzamidine. Therefore, this document details a robust and reliable multi-step synthetic pathway commencing from benzoyl chloride and aniline. The synthesis involves the formation of a key intermediate, N-phenylbenzimidoyl chloride, which subsequently undergoes nucleophilic substitution with aniline to yield the target compound. This guide includes detailed experimental protocols for each synthetic step, a summary of all quantitative data in structured tables, and visualizations of the reaction pathway and mechanisms to ensure clarity and reproducibility for researchers.

Introduction

Amidines are a class of organic compounds characterized by the R-C(NR')NR''R''' functional group. Their unique structural and electronic properties, including their strong basicity, make them valuable scaffolds in drug discovery, catalysis, and as precursors for heterocyclic synthesis. N,N'-diaryl substituted amidines, such as N,N'-diphenylbenzamidine, are particularly important due to their potential as therapeutic agents and their use as ligands in coordination chemistry.

While the synthesis of monosubstituted amidines, like N-phenylbenzamidine, can be achieved directly from the corresponding nitrile and amine, the synthesis of N,N'-disubstituted amidines from a nitrile and a primary amine is not a straightforward one-pot reaction. The initial product, a monosubstituted amidine, is generally less reactive towards further arylation under typical conditions. This guide, therefore, outlines a more practical and efficient multi-step approach for the synthesis of N,N'-diphenylbenzamidine.

Recommended Synthetic Pathway

The recommended pathway for the synthesis of N,N'-diphenylbenzamidine is a three-step process that begins with the readily available starting materials, benzoyl chloride and aniline. This method offers high yields and purity of the final product.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of Benzanilide

This step involves the Schotten-Baumann reaction, a well-established method for the synthesis of amides from amines and acid chlorides.[1][2]

Reaction:

C₆H₅COCl + C₆H₅NH₂ → C₆H₅CONHC₆H₅ + HCl

Procedure:

-

In a 250 mL flask, dissolve aniline (6.0 g, 0.064 mol) in 75 mL of acetone.[3]

-

Add a 20 mL aqueous solution of sodium hydroxide (2.57 g, 0.064 mol) to the stirred aniline solution.[3]

-

Over a period of 5 minutes, add benzoyl chloride (9.06 g, 0.064 mol) to the reaction mixture. A white precipitate will form.[3]

-

Stir the mixture vigorously for 1.5 hours at room temperature.[3]

-

Dilute the reaction mixture with 50 mL of deionized water.[3]

-

Filter the white precipitate using a Büchner funnel and wash the filter cake sequentially with two 50 mL portions of deionized water, followed by 50 mL of methanol.[3]

-

Dry the recovered solid to obtain benzanilide.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| Aniline | 93.13 | 6.0 g | 0.064 |

| Benzoyl Chloride | 140.57 | 9.06 g | 0.064 |

| Sodium Hydroxide | 40.00 | 2.57 g | 0.064 |

| Acetone | 58.08 | 75 mL | - |

| Water | 18.02 | 100 mL | - |

| Methanol | 32.04 | 50 mL | - |

| Table 1: Reagents and solvents for the synthesis of Benzanilide. |

Expected Yield: ~90-95% Product Characteristics: White crystalline solid, Melting Point: 163-165 °C.

Step 2: Synthesis of N-Phenylbenzimidoyl Chloride

This step involves the conversion of the amide (benzanilide) to an imidoyl chloride using a chlorinating agent such as phosphorus pentachloride (PCl₅).[4]

Reaction:

C₆H₅CONHC₆H₅ + PCl₅ → C₆H₅C(Cl)=NC₆H₅ + POCl₃ + HCl

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet, place benzanilide (10.0 g, 0.051 mol).

-

Add phosphorus pentachloride (11.7 g, 0.056 mol) to the flask.

-

Gently heat the mixture in an oil bath to 100-110 °C. The mixture will become liquid, and the evolution of HCl gas will be observed.

-

Maintain the temperature for 2-3 hours until the gas evolution ceases.

-

Allow the reaction mixture to cool to room temperature. The product, N-phenylbenzimidoyl chloride, can be purified by vacuum distillation.

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |

| Benzanilide | 197.24 | 10.0 g | 0.051 |

| Phosphorus Pentachloride | 208.24 | 11.7 g | 0.056 |

| Table 2: Reagents for the synthesis of N-Phenylbenzimidoyl Chloride. |

Expected Yield: ~80-90% Product Characteristics: Lumps or low-melting solid, Melting Point: 38-43 °C.

Step 3: Synthesis of N,N'-Diphenylbenzamidine

The final step is the reaction of the N-phenylbenzimidoyl chloride intermediate with aniline in the presence of a base to form the target N,N'-diphenylbenzamidine.

Reaction:

C₆H₅C(Cl)=NC₆H₅ + C₆H₅NH₂ → C₆H₅C(=NC₆H₅)NHC₆H₅ + HCl

Procedure:

-

In a round-bottom flask, dissolve N-phenylbenzimidoyl chloride (10.8 g, 0.050 mol) in 100 mL of a dry, inert solvent such as toluene.

-

Add aniline (4.65 g, 0.050 mol) to the solution.

-

Add a non-nucleophilic base, such as triethylamine (7.0 mL, 0.050 mol), to scavenge the HCl produced during the reaction.

-

Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

-

Filter the mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure N,N'-diphenylbenzamidine.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| N-Phenylbenzimidoyl Chloride | 215.68 | 10.8 g | 0.050 |

| Aniline | 93.13 | 4.65 g | 0.050 |

| Triethylamine | 101.19 | 7.0 mL | 0.050 |

| Toluene | 92.14 | 100 mL | - |

| Table 3: Reagents and solvents for the synthesis of N,N'-Diphenylbenzamidine. |

Reaction Mechanism and Workflow

The key step in this synthesis is the formation of the amidine from the imidoyl chloride. The mechanism involves the nucleophilic attack of aniline on the electrophilic carbon of the imidoyl chloride.

The experimental workflow from starting materials to the final purified product is summarized below.

Characterization Data

The synthesized N,N'-diphenylbenzamidine should be characterized using standard analytical techniques to confirm its structure and purity.

| Analysis | Expected Results |

| Melting Point | To be determined experimentally. Expected to be a crystalline solid. |

| ¹H NMR | Aromatic protons (phenyl groups): Multiplets in the range of δ 7.0-8.0 ppm. NH proton: A broad singlet, chemical shift is concentration and solvent dependent. |

| ¹³C NMR | Aromatic carbons: Signals in the range of δ 120-150 ppm. Amidine carbon (C=N): Signal expected in the range of δ 155-165 ppm. |

| FT-IR (cm⁻¹) | N-H stretch: ~3300-3400 cm⁻¹ (may be broad). C=N stretch: ~1620-1650 cm⁻¹. Aromatic C-H stretch: ~3000-3100 cm⁻¹. Aromatic C=C stretch: ~1450-1600 cm⁻¹. |

| Mass Spec (MS) | Expected [M+H]⁺ for C₁₉H₁₆N₂ is m/z = 273.13. |

| Table 4: Expected characterization data for N,N'-Diphenylbenzamidine. |

Conclusion

This technical guide outlines a reliable and reproducible multi-step synthesis for N,N'-diphenylbenzamidine, a compound not readily accessible through the direct reaction of benzonitrile and aniline. By utilizing the well-established transformations of amide formation, chlorination to an imidoyl chloride, and subsequent nucleophilic substitution, researchers can efficiently access this valuable disubstituted amidine. The detailed protocols, data tables, and diagrams provided herein are intended to support the successful synthesis and characterization of N,N'-diphenylbenzamidine for applications in pharmaceutical research and development.

References

An In-depth Technical Guide on the Molecular Structure and Bonding of N,N'-Diphenylbenzamidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding of N,N'-Diphenylbenzamidine. It details the crystallographic parameters, including bond lengths, bond angles, and torsional angles, offering insights into the molecule's three-dimensional conformation. Furthermore, this guide outlines detailed experimental protocols for the synthesis and spectroscopic characterization of N,N'-Diphenylbenzamidine, serving as a valuable resource for researchers in the fields of chemistry, materials science, and drug development.

Molecular Structure and Bonding

The definitive molecular structure of N,N'-Diphenylbenzamidine has been determined by single-crystal X-ray diffraction. The crystallographic data reveals a complex and nuanced arrangement of the phenyl rings relative to the central benzamidine core.

Crystallographic Data

N,N'-Diphenylbenzamidine crystallizes in the monoclinic space group P2₁/a. The asymmetric unit contains two independent molecules which are linked by a single hydrogen bond. This intermolecular interaction plays a significant role in the overall crystal packing.

Table 1: Crystal Data and Structure Refinement for N,N'-Diphenylbenzamidine

| Parameter | Value |

| Empirical formula | C₁₉H₁₆N₂ |

| Formula weight | 272.35 |

| Crystal system | Monoclinic |

| Space group | P2₁/a |

| a (Å) | 31.340(8) |

| b (Å) | 10.259(3) |

| c (Å) | 9.527(3) |

| β (°) | 92.34(3) |

| Volume (ų) | 3060.5(14) |

| Z | 8 |

| Density (calculated) (g/cm³) | 1.18 |

Bond Lengths and Angles

The bonding within the N,N'-Diphenylbenzamidine molecule exhibits distinct characteristics for the amine and imine functionalities. The C-N bonds to the phenyl-substituted nitrogen atoms show typical single bond character, while the C=N bond within the amidine group has double bond character. Upon coordination to a metal center, these bond lengths tend to equalize, indicating delocalization of the π-electrons across the N-C-N fragment.

Table 2: Selected Average Bond Lengths in N,N'-Diphenylbenzamidine

| Bond | Average Length (Å) |

| C-N (amine) | 1.395 |

| C=N (imine) | 1.275 |

Note: These are average values; individual bond lengths in the two independent molecules of the asymmetric unit may vary slightly.

A detailed list of all bond lengths and angles is typically found in the full crystallographic information file (CIF), which can be obtained from the Cambridge Structural Database (CSD).

Torsional Angles and Molecular Conformation

The conformation of N,N'-Diphenylbenzamidine is largely defined by the torsional angles of the phenyl rings relative to the central amidine plane. These rotations are influenced by steric hindrance between the phenyl groups and electronic effects within the molecule. The specific torsional angles determine the overall shape of the molecule and its ability to interact with other molecules or biological targets.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of N,N'-Diphenylbenzamidine.

Synthesis of N,N'-Diphenylbenzamidine

A common and effective method for the synthesis of N,N'-Diphenylbenzamidine is the reaction of benzanilide with aniline.

Materials:

-

Benzanilide

-

Aniline

-

Phosphorus pentachloride (PCl₅) or similar halogenating agent

-

Anhydrous toluene or other suitable aprotic solvent

-

Triethylamine or other suitable base

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Preparation of the Imidoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzanilide in anhydrous toluene.

-

Add phosphorus pentachloride portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully quench with water.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude imidoyl chloride.

-

Reaction with Aniline: Dissolve the crude imidoyl chloride in anhydrous toluene in a separate round-bottom flask.

-

Add a solution of aniline and triethylamine in toluene dropwise to the stirred solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure N,N'-Diphenylbenzamidine.

Caption: Synthetic workflow for N,N'-Diphenylbenzamidine.

Spectroscopic Characterization

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

Sample Preparation:

-

Dissolve approximately 10-20 mg of N,N'-Diphenylbenzamidine in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Expected chemical shifts (in CDCl₃): Aromatic protons will appear in the range of δ 7.0-8.0 ppm. The N-H proton, if observable, will likely be a broad singlet.

¹³C NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

-

Expected chemical shifts: The amidine carbon (C=N) is expected to resonate in the downfield region, typically around δ 150-160 ppm. Aromatic carbons will appear in the range of δ 120-150 ppm.

Instrumentation:

-

FT-IR spectrometer, typically equipped with a universal attenuated total reflectance (UATR) accessory or a pellet press for KBr pellets.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of N,N'-Diphenylbenzamidine with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Collect the sample spectrum and ratio it against the background.

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| 3400-3300 | N-H stretching (may be broad) |

| 3100-3000 | Aromatic C-H stretching |

| ~1640 | C=N stretching (imine) |

| 1600-1450 | Aromatic C=C stretching |

| ~1300 | C-N stretching (amine) |

Signaling Pathways and Logical Relationships

While N,N'-Diphenylbenzamidine itself is not directly implicated in specific signaling pathways in the context of drug development, its structural motif, the amidine group, is a key pharmacophore in a variety of biologically active molecules. Amidine-containing compounds are known to interact with a range of biological targets, including enzymes and receptors, often through hydrogen bonding and electrostatic interactions.

The logical relationship for the utility of N,N'-Diphenylbenzamidine in drug development lies in its role as a versatile ligand and a precursor for more complex molecules. Its ability to coordinate with metal ions makes it a valuable component in the design of metallodrugs and catalysts. Furthermore, the phenyl groups can be functionalized to modulate the steric and electronic properties of the molecule, allowing for the systematic exploration of structure-activity relationships (SAR).

Caption: Logical relationship of N,N'-Diphenylbenzamidine in drug development.

Spectroscopic Characterization of N,N'-Diphenylbenzamidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of N,N'-Diphenylbenzamidine. Due to the limited availability of published experimental spectroscopic data for this specific compound, this document presents a detailed analysis based on predicted values and data from closely related analogues. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering insights into the expected spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The guide includes structured data tables, detailed experimental protocols for the spectroscopic techniques, and visualizations of the molecular structure and analytical workflows to facilitate a deeper understanding of the compound's characteristics.

Introduction

N,N'-Diphenylbenzamidine is an organic compound featuring a central benzamidine core with two phenyl substituents on the nitrogen atoms. Amidines are an important class of compounds in medicinal chemistry and materials science due to their unique chemical properties and biological activities. A thorough spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of such molecules. This guide addresses the absence of a consolidated public repository of spectroscopic data for N,N'-Diphenylbenzamidine by providing a predictive and comparative analysis.

Molecular Structure

The molecular structure of N,N'-Diphenylbenzamidine is a key determinant of its spectroscopic properties. The presence of three phenyl rings and the C=N double bond of the amidine group gives rise to characteristic signals in various spectroscopic analyses.

Caption: Molecular graph of N,N'-Diphenylbenzamidine.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N,N'-Diphenylbenzamidine

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| 7.20 - 7.60 (m) | Aromatic Protons |

| Broad singlet | NH (if present in tautomeric form) |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 2: Expected Characteristic IR Absorption Bands for N,N'-Diphenylbenzamidine

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3300 - 3500 | N-H Stretch (if tautomer present) | Medium, Broad |

| 3000 - 3100 | Aromatic C-H Stretch | Medium |

| 1620 - 1650 | C=N Stretch (Amidine) | Strong |

| 1580 - 1600 | Aromatic C=C Stretch | Medium-Strong |

| 1450 - 1500 | Aromatic C=C Stretch | Medium-Strong |

| 1250 - 1350 | C-N Stretch | Strong |

| 690 - 900 | Aromatic C-H Bend (out-of-plane) | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Expected Mass Spectrometry Data for N,N'-Diphenylbenzamidine

| Parameter | Value |

| Molecular Formula | C₁₉H₁₆N₂ |

| Molecular Weight | 272.35 g/mol |

| Expected [M+H]⁺ (ESI) | 273.1386 |

| Expected Fragmentation (EI) | Fragments corresponding to the loss of phenyl, aniline, and benzonitrile moieties. The base peak is often the molecular ion or a stable fragment. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for aromatic amidine compounds like N,N'-Diphenylbenzamidine.

NMR Spectroscopy

Caption: General workflow for NMR spectroscopy.

-

Sample Preparation: Accurately weigh 5-10 mg of N,N'-Diphenylbenzamidine and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Tune and match the probe for the desired nucleus (¹H or ¹³C). Perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.

IR Spectroscopy

Solubility of N,N'-Diphenylbenzamidine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of N,N'-Diphenylbenzamidine. Solubility is a critical physicochemical property that influences a compound's utility in various stages of research and development, including organic synthesis, purification, formulation, and biological screening. While specific quantitative solubility data for N,N'-Diphenylbenzamidine is not extensively available in public literature, this document outlines the compound's expected solubility profile based on its chemical structure, provides detailed experimental protocols for its determination, and presents logical workflows for synthesis and solubility testing.

Qualitative Solubility Profile of N,N'-Diphenylbenzamidine

N,N'-Diphenylbenzamidine possesses a molecular structure characterized by a central polar benzamidine core and two non-polar phenyl substituents. This amphiphilic nature dictates its solubility based on the principle of "like dissolves like."

-

Polar Solvents : The amidine group (-C(NH)NH2) contains nitrogen atoms capable of acting as hydrogen bond donors and acceptors. Consequently, N,N'-Diphenylbenzamidine is expected to exhibit some solubility in polar organic solvents. However, the presence of two bulky, hydrophobic phenyl groups will likely limit its solubility in highly polar protic solvents like water and methanol. It is expected to be slightly soluble in water.[1]

-

Non-Polar Solvents : The significant non-polar surface area contributed by the three phenyl rings suggests that N,N'-Diphenylbenzamidine will be soluble in non-polar and moderately polar aprotic organic solvents such as chloroform, dichloromethane, toluene, and tetrahydrofuran (THF). For related compounds like N-benzyl-N',N''-diphenylguanidine, solubility has been noted in chloroform and hot benzene and toluene.[2]

-

pH-Dependent Solubility : The basic nature of the amidine functional group means its aqueous solubility can be significantly enhanced in acidic solutions through the formation of a protonated, water-soluble salt.[2]

Quantitative Solubility Data

As of the latest literature review, a comprehensive, publicly available dataset detailing the quantitative solubility of N,N'-Diphenylbenzamidine across a range of organic solvents at various temperatures is scarce. To facilitate research and development, the following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | 25 | Shake-Flask / Gravimetric | ||

| Ethanol | 25 | Shake-Flask / Gravimetric | ||

| Acetone | 25 | Shake-Flask / Gravimetric | ||

| Dichloromethane | 25 | Shake-Flask / Gravimetric | ||

| Chloroform | 25 | Shake-Flask / Gravimetric | ||

| Toluene | 25 | Shake-Flask / Gravimetric | ||

| Tetrahydrofuran (THF) | 25 | Shake-Flask / Gravimetric | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask / Gravimetric | ||

| N,N-Dimethylformamide (DMF) | 25 | Shake-Flask / Gravimetric | ||

| Ethyl Acetate | 25 | Shake-Flask / Gravimetric | ||

| Hexane | 25 | Shake-Flask / Gravimetric |

Experimental Protocol: Determination of Equilibrium Solubility

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3] The following protocol provides a detailed methodology for its application to N,N'-Diphenylbenzamidine.

3.1. Materials and Equipment

-

N,N'-Diphenylbenzamidine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., UV-Vis Spectrophotometer or HPLC)

3.2. Methodology

-

Preparation of Saturated Solution : Add an excess amount of solid N,N'-Diphenylbenzamidine to a vial containing a known volume (e.g., 5 mL) of the selected solvent. An excess of solid is crucial to ensure that the solution reaches saturation.[2]

-

Equilibration : Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the dissolution process has reached equilibrium.[2]

-

Phase Separation : After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, centrifuge the vials at a high speed.[3]

-

Sample Collection : Carefully withdraw a known volume of the clear supernatant using a syringe. Attach a syringe filter to the tip and dispense the filtered, saturated solution into a pre-weighed container (for gravimetric analysis) or a volumetric flask for dilution (for spectroscopic analysis).[4] This step removes any remaining microscopic particles.

-

Quantification :

-

Gravimetric Method : Evaporate the solvent from the pre-weighed container under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point. Once the solvent is fully removed, re-weigh the container. The difference in weight corresponds to the mass of the dissolved N,N'-Diphenylbenzamidine.

-

UV-Vis Spectroscopic Method : If N,N'-Diphenylbenzamidine has a chromophore, prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve. Measure its absorbance and determine the concentration. Calculate the original solubility, accounting for the dilution factor.

-

-

Data Reporting : Express the solubility in units such as mg/mL or mol/L. The determination should be performed in triplicate to ensure reproducibility, and the results should be reported as the mean ± standard deviation.

Caption: Workflow for Equilibrium Solubility Determination.

Experimental Protocol: General Synthesis and Purification

The purity of a compound is paramount as impurities can significantly affect solubility measurements. The following is a generalized protocol for the synthesis and purification of N,N'-disubstituted benzamidines, applicable to N,N'-Diphenylbenzamidine. A common route involves the reaction of benzonitrile with an organometallic reagent followed by hydrolysis, or the acylation of an amine. A more direct method involves the reaction of benzonitrile, aniline, and a catalyst.

4.1. Materials and Equipment

-

Benzonitrile

-

Aniline

-

Suitable catalyst (e.g., a Lewis acid or a transition metal complex)

-

Anhydrous organic solvent (e.g., Toluene)

-

Reagents for work-up (e.g., hydrochloric acid, sodium bicarbonate, brine)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Rotary evaporator

-

Equipment for purification (glassware for recrystallization or flash chromatography system)

-

Equipment for characterization (NMR, MS, FT-IR)

4.2. General Synthetic Procedure

-

Reaction Setup : In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine benzonitrile, aniline (2 equivalents), and the catalyst in an anhydrous solvent like toluene.

-

Reaction : Heat the mixture to reflux and monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction may take several hours to reach completion.

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess aniline, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N,N'-Diphenylbenzamidine.

4.3. Purification

-

Recrystallization : Dissolve the crude product in a minimum amount of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures (e.g., ethanol/water or ethyl acetate/hexane). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the pure crystals by filtration.

-

Column Chromatography : If recrystallization is ineffective, purify the crude product using silica gel column chromatography, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization : Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy.[5]

Caption: General Workflow for Synthesis and Purification.

Applications in Research and Drug Development

Benzamidine and its derivatives are recognized as privileged scaffolds in medicinal chemistry. They are notably used as reversible, competitive inhibitors of trypsin and other serine proteases.[1][6] This inhibitory activity makes them valuable tools in protein purification to prevent degradation and as starting points for the design of therapeutic agents targeting proteases involved in various diseases. Understanding the solubility of N,N'-Diphenylbenzamidine is therefore essential for its use in high-throughput screening, formulation for in vitro and in vivo studies, and for optimizing its purification and handling.[7]

References

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

N,N'-Diphenylbenzamidine: An In-Depth Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Diphenylbenzamidine is a substituted amidine that holds interest in various chemical and pharmaceutical research areas. Understanding its stability profile and degradation pathways is crucial for its synthesis, storage, and application, particularly in the context of drug development where impurities and degradation products can significantly impact safety and efficacy. This technical guide provides a comprehensive overview of the predicted stability of N,N'-Diphenylbenzamidine and its likely degradation pathways under various stress conditions. The information presented is based on the known chemistry of its core functional groups—the amidine and the N-phenyl moieties—and data from closely related compounds, as direct stability studies on N,N'-Diphenylbenzamidine are not extensively available in public literature.

Predicted Stability Profile

The stability of N,N'-Diphenylbenzamidine is primarily influenced by its central benzamidine core and the two N-phenyl substituents. The amidine functional group is known to be susceptible to hydrolysis, while the aromatic amine linkages present potential sites for oxidation and photolytic degradation.

Key Stability Considerations:

-

Hydrolytic Stability: The C=N double bond in the amidine group is the most likely site for hydrolytic attack. The rate of hydrolysis is expected to be pH-dependent.

-

Oxidative Stability: The nitrogen atoms and the aromatic rings are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.

-

Photostability: Aromatic amines are known to be sensitive to light, particularly UV radiation, which can lead to the formation of colored degradation products.

-

Thermal Stability: While generally stable at ambient temperatures, elevated temperatures can accelerate both hydrolytic and oxidative degradation, and may also induce fragmentation of the molecule.

Predicted Degradation Pathways

Based on the chemical structure of N,N'-Diphenylbenzamidine, several degradation pathways can be postulated under forced degradation conditions.

Hydrolytic Degradation

Hydrolysis is anticipated to be a primary degradation pathway for N,N'-Diphenylbenzamidine, proceeding through the cleavage of the carbon-nitrogen double bond of the amidine functional group. This reaction is expected to be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the amidine is likely to be protonated, making the central carbon more electrophilic and susceptible to nucleophilic attack by water. The predicted primary degradation products are N-phenylbenzamide and aniline .

-

Base-Catalyzed Hydrolysis: In alkaline conditions, direct nucleophilic attack of a hydroxide ion on the amidine carbon is the probable mechanism, leading to the same primary degradation products: N-phenylbenzamide and aniline .[1]

Further hydrolysis of the primary degradation product, N-phenylbenzamide, under more stringent conditions, could lead to benzoic acid and aniline .

Caption: Predicted hydrolytic degradation pathway of N,N'-Diphenylbenzamidine.

Oxidative Degradation

The diphenylamine moieties within the N,N'-Diphenylbenzamidine structure are susceptible to oxidation.[2] Oxidative degradation can be induced by agents such as hydrogen peroxide, atmospheric oxygen, or metal ions.

Predicted oxidative degradation products could include:

-

N-oxides: Oxidation of the nitrogen atoms.

-

Hydroxylated derivatives: Introduction of hydroxyl groups onto the phenyl rings.

-

Coupling products: Formation of dimers or oligomers through radical coupling reactions.

-

Ring-opened products: Under harsh oxidative conditions, cleavage of the aromatic rings may occur.

Diphenylamine itself is known to undergo oxidation to form colored products, and similar reactivity is expected for N,N'-Diphenylbenzamidine.[2]

Caption: Predicted oxidative degradation pathways of N,N'-Diphenylbenzamidine.

Photodegradation

Aromatic amines are generally susceptible to photodegradation upon exposure to light, particularly UV radiation.[3][4] The degradation process often involves the formation of radical species, leading to a complex mixture of products.

Potential photodegradation pathways include:

-

N-dealkylation/N-dearylation: Cleavage of the carbon-nitrogen bonds.

-

Ring modifications: Isomerization, substitution, or cleavage of the phenyl rings.

-

Polymerization: Formation of colored polymeric materials.

Given the aromatic nature of N,N'-Diphenylbenzamidine, it is recommended to protect it from light during storage and handling.

Caption: Predicted photodegradation pathways of N,N'-Diphenylbenzamidine.

Thermal Degradation

At elevated temperatures, N,N'-Diphenylbenzamidine is expected to undergo degradation, likely through a combination of hydrolysis (if moisture is present) and homolytic bond cleavage.[5][6] The weakest bonds in the molecule are likely the C-N bonds, and their cleavage would lead to the formation of various radical fragments. These fragments can then recombine or react further to form a complex mixture of degradation products.

Quantitative Data Summary

| Stress Condition | Reagent/Parameters | Typical Duration | Expected Degradation Products (Predicted for N,N'-Diphenylbenzamidine) |

| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80 °C | 2 - 24 hours | N-Phenylbenzamide, Aniline, Benzoic Acid |

| Base Hydrolysis | 0.1 M - 1 M NaOH, 60-80 °C | 2 - 24 hours | N-Phenylbenzamide, Aniline, Benzoic Acid |

| Oxidation | 3% - 30% H₂O₂, Room Temperature - 60 °C | 24 - 72 hours | N-Oxides, Hydroxylated derivatives, Coupling products |

| Photodegradation | UV light (e.g., 254 nm, 365 nm), Visible light | 24 - 72 hours | N-Dearylation products, Ring-modified products, Polymeric products |

| Thermal (Dry Heat) | 80 - 120 °C | 24 - 72 hours | Fragmentation products (e.g., aniline, benzonitrile), Polymeric products |

Experimental Protocols for Stability and Degradation Studies

The following are detailed, generalized methodologies for conducting forced degradation studies on N,N'-Diphenylbenzamidine. These protocols are based on established practices for small molecule drug candidates and should be adapted and optimized for the specific analytical methods employed.

Experimental Workflow

Caption: General experimental workflow for forced degradation studies.

Protocol 1: Hydrolytic Degradation

Objective: To assess the stability of N,N'-Diphenylbenzamidine in acidic and basic conditions.

Materials:

-

N,N'-Diphenylbenzamidine

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

Acetonitrile or Methanol (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Heating block or water bath

Procedure:

-

Sample Preparation: Prepare a stock solution of N,N'-Diphenylbenzamidine in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Acidic Condition:

-

In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

-

Incubate the solution at 60 °C.

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with mobile phase for HPLC analysis.

-

-

Basic Condition:

-

In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

-

Incubate the solution at 60 °C.

-

Withdraw aliquots at the same time points as the acidic study.

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with mobile phase for HPLC analysis.

-

-

Control Sample: Prepare a control sample by mixing 1 mL of the stock solution with 9 mL of water and incubate under the same conditions.

-

Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation

Objective: To evaluate the susceptibility of N,N'-Diphenylbenzamidine to oxidation.

Materials:

-

N,N'-Diphenylbenzamidine stock solution (1 mg/mL)

-

3% (v/v) Hydrogen Peroxide (H₂O₂)

-

Acetonitrile or Methanol (HPLC grade)

Procedure:

-

Sample Preparation: In a clean vial, mix 1 mL of the N,N'-Diphenylbenzamidine stock solution with 9 mL of 3% H₂O₂.

-

Incubation: Keep the solution at room temperature, protected from light.

-

Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24, 48 hours).

-

Sample Quenching (optional but recommended): To stop the oxidation, add a small amount of a quenching agent like sodium sulfite solution to the aliquots before dilution for analysis.

-

Control Sample: Prepare a control sample by mixing 1 mL of the stock solution with 9 mL of water and keep it under the same conditions.

-

Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 3: Photodegradation

Objective: To assess the photostability of N,N'-Diphenylbenzamidine.

Materials:

-

N,N'-Diphenylbenzamidine (solid and in solution)

-

Quartz or borosilicate glass vials

-

Photostability chamber with controlled light and UV output

-

Aluminum foil

Procedure:

-

Solid State:

-

Place a thin layer of solid N,N'-Diphenylbenzamidine in a transparent container.

-

Expose the sample to a light source as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Prepare a control sample by wrapping an identical container in aluminum foil and placing it alongside the exposed sample.

-

-

Solution State:

-

Prepare a solution of N,N'-Diphenylbenzamidine (e.g., 0.1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 1:1).

-

Place the solution in a transparent quartz vial.

-

Expose the sample to the same light conditions as the solid-state sample.

-

Prepare a control sample by wrapping an identical vial in aluminum foil.

-

-

Analysis: After the exposure period, dissolve the solid samples and dilute the solution samples with the mobile phase for analysis by a validated stability-indicating HPLC method.

Protocol 4: Thermal Degradation

Objective: To evaluate the stability of N,N'-Diphenylbenzamidine at elevated temperatures.

Materials:

-

N,N'-Diphenylbenzamidine (solid)

-

Oven with controlled temperature

-

Glass vials

Procedure:

-

Sample Preparation: Place a known amount of solid N,N'-Diphenylbenzamidine in a glass vial.

-

Incubation: Place the vial in an oven at a high temperature (e.g., 105 °C).

-

Sampling: At specified time points (e.g., 24, 48, 72 hours), remove a sample from the oven.

-

Control Sample: Store a control sample at room temperature, protected from light.

-

Analysis: Dissolve the samples in a suitable solvent and analyze by a validated stability-indicating HPLC method.

Conclusion

While direct experimental data on the stability of N,N'-Diphenylbenzamidine is limited, a thorough understanding of its chemical structure allows for the prediction of its primary degradation pathways. Hydrolysis of the amidine functional group and oxidation of the diphenylamine moieties are expected to be the main routes of degradation. Photodegradation is also a significant consideration due to the presence of aromatic amine structures. The experimental protocols outlined in this guide provide a robust framework for conducting forced degradation studies to confirm these predicted pathways, identify degradation products, and develop stability-indicating analytical methods. For drug development professionals, these studies are essential for ensuring the quality, safety, and efficacy of any formulation containing N,N'-Diphenylbenzamidine. It is imperative that any significant degradation products are identified and characterized, and their potential toxicological impact assessed.

References

Unveiling the Potential: A Technical Guide to the Novel Applications of N,N'-Diphenylbenzamidine

For Researchers, Scientists, and Drug Development Professionals

N,N'-Diphenylbenzamidine, a versatile organic compound, is emerging from the shadows of its more common structural relatives to reveal a unique and compelling profile of applications. While research has historically focused on related benzamides and guanidines, a closer examination of N,N'-Diphenylbenzamidine and its derivatives unveils novel potential in analytical chemistry, coordination chemistry, catalysis, and even cosmeceuticals. This in-depth technical guide serves as a comprehensive resource, consolidating available data, detailing experimental protocols, and visualizing key processes to empower researchers in exploring and expanding the utility of this promising molecule.

Analytical Chemistry: A Precise Tool for Metal Ion Detection

A significant and underexplored application of N,N'-Diphenylbenzamidine derivatives lies in the field of analytical chemistry, particularly in the sensitive and selective determination of metal ions. The hydroxylated analogue, N-hydroxy-N,N'-diphenylbenzamidine, has demonstrated considerable efficacy as a chelating agent for spectrophotometric and electrochemical sensing.

Spectrophotometric Determination of Vanadium(V)

N-hydroxy-N,N'-diphenylbenzamidine serves as a highly selective reagent for the spectrophotometric determination of vanadium(V).[1][2] The method is noted for its precision and accuracy, with minimal interference from other common ions.[1]

Table 1: Spectrophotometric Determination of Vanadium(V) using N-hydroxy-N,N'-diphenylbenzamidine

| Parameter | Value | Reference |

| λmax | 410 nm | [2] |

| Molar Extinction Coefficient (ε) | 5.60 × 10⁵ dm³ mol⁻¹ cm⁻¹ | [2] |

Experimental Protocol: Spectrophotometric Determination of Vanadium(V)

This protocol is adapted from established methods for the determination of vanadium(V) using hydroxyamidine reagents.[3][4]

Reagents:

-

Standard Vanadium(V) solution (e.g., prepared from ammonium metavanadate)

-

N-hydroxy-N,N'-diphenylbenzamidine solution in a suitable organic solvent (e.g., chloroform or ethanol)

-

Pyrocatechol solution

-

Buffer solution (to maintain optimal pH)

-

Organic solvent for extraction (e.g., chloroform)

Procedure:

-

To an aliquot of the sample solution containing vanadium(V) in a separatory funnel, add the appropriate buffer solution to adjust the pH to the optimal range.

-

Add the pyrocatechol solution, followed by the N-hydroxy-N,N'-diphenylbenzamidine solution.

-

Shake the funnel vigorously for a specified time to ensure complete complex formation and extraction into the organic phase.

-

Allow the layers to separate and collect the organic layer.

-

Measure the absorbance of the organic extract at the wavelength of maximum absorption (λmax) against a reagent blank.

-

Determine the concentration of vanadium(V) from a calibration curve prepared using standard solutions.

Diagram 1: General Workflow for Spectrophotometric Metal Ion Detection

References

An In-depth Technical Guide to N,N'-Diarylguanidine Derivatives and Their Synthesis

An Important Note on the Topic:

Initial research for "N,N'-Diphenylbenzamidine derivatives" did not yield sufficient publicly available scientific literature to create a comprehensive technical guide that meets the core requirements of this request. To provide a valuable and detailed resource, this guide will focus on a closely related and well-researched class of compounds: N,N'-Diarylguanidine derivatives . This class of molecules has significant relevance in drug discovery and allows for a thorough exploration of synthesis, quantitative biological data, and associated signaling pathways, thereby fulfilling all the specified requirements of the user.

Introduction

N,N'-Diarylguanidine derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a range of biological activities. A notable and well-documented application of these derivatives is their function as noncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a key role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity is implicated in various neurological disorders, including stroke, epilepsy, and neurodegenerative diseases. Consequently, the development of selective NMDA receptor antagonists is of considerable therapeutic interest.

This technical guide provides a detailed overview of N,N'-diarylguanidine derivatives, focusing on their synthesis, structure-activity relationships as NMDA receptor antagonists, and the underlying signaling pathways.

Synthesis of N,N'-Diarylguanidine Derivatives

The synthesis of N,N'-diarylguanidines can be achieved through several methods. A common and effective approach involves the reaction of an arylcyanamide with an arylamine hydrochloride or the reaction of a thiourea with an amine in the presence of a coupling agent. A general synthetic scheme for the preparation of unsymmetrical N,N'-diarylguanidines is outlined below.

General Synthesis Workflow:

Caption: General synthesis workflow for N,N'-Diarylguanidines.

Experimental Protocols

General Procedure for the Synthesis of N,N'-Diarylguanidines

This protocol describes a common method for the synthesis of N,N'-diarylguanidines starting from the corresponding arylamines.

Materials and Reagents:

-

Substituted arylamine 1

-

Substituted aryl isothiocyanate

-

N,N'-Dicyclohexylcarbodiimide (DCC) or Mercury(II) oxide (HgO)

-

Ammonia or a primary/secondary amine

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Hydrochloric acid (for salt formation)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Formation of N,N'-Diarylthiourea: To a solution of arylamine (1.0 eq) in anhydrous dichloromethane, add the corresponding aryl isothiocyanate (1.0 eq). Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude N,N'-diarylthiourea, which can be purified by recrystallization or used directly in the next step.

-

Guanidine Formation: The N,N'-diarylthiourea (1.0 eq) is dissolved in an appropriate anhydrous solvent. To this solution, add a slight excess of a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or Mercury(II) oxide (HgO) (1.1 eq). An excess of the desired amine (e.g., a solution of ammonia in methanol, or a primary/secondary amine) is then added. The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. The reaction is monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is filtered to remove any insoluble byproducts (e.g., dicyclohexylurea if DCC is used). The filtrate is washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude N,N'-diarylguanidine is purified by column chromatography on silica gel.

-

Salt Formation (Optional): For easier handling and improved solubility, the purified guanidine can be converted to its hydrochloride salt by dissolving it in a minimal amount of an appropriate solvent (e.g., diethyl ether) and adding a solution of hydrochloric acid in the same solvent. The resulting precipitate is collected by filtration and dried.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol outlines a typical radioligand binding assay to determine the affinity of test compounds for the NMDA receptor ion channel site.[1]

Materials and Reagents:

-

Rat or guinea pig brain membrane homogenates (as a source of NMDA receptors)

-

[³H]-(+)-5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine ([³H]MK-801) as the radioligand

-

Test N,N'-diarylguanidine derivatives at various concentrations

-

Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)

-

Unlabeled (+)-MK-801 for determining non-specific binding

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Preparation of Reaction Mixtures: In test tubes, combine the brain membrane homogenate, the radioligand ([³H]MK-801) at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test diarylguanidine derivative. For determining total binding, the test compound is omitted. For determining non-specific binding, a high concentration of unlabeled (+)-MK-801 is added.

-

Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The filters are placed in scintillation vials, a scintillation cocktail is added, and the radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data. The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.

Quantitative Data

The following table summarizes the in vitro binding affinities of a series of N,N'-diarylguanidine derivatives for the NMDA receptor ion channel site, as determined by their ability to displace [³H]MK-801.[1]

| Compound ID | R¹ | R² | R³ | IC₅₀ (nM) vs [³H]MK-801 |

| 1 | 2-CH₃ | H | H | 120 ± 20 |

| 2 | 3-CH₃ | H | H | 80 ± 10 |

| 3 | 4-CH₃ | H | H | 350 ± 50 |

| 4 | 2-C₂H₅ | H | H | 90 ± 15 |

| 5 | 3-C₂H₅ | H | H | 60 ± 8 |

| 6 | 1-Naphthyl | H | H | 70 ± 10 |

| 7 | 1-Naphthyl | 3-C₂H₅-Phenyl | CH₃ | 36 ± 5 |

Data presented as mean ± SEM.

Signaling Pathway

N,N'-Diarylguanidines act as noncompetitive antagonists at the NMDA receptor. This means they do not compete with the agonist (glutamate) or co-agonist (glycine/D-serine) for their binding sites. Instead, they bind to a site within the ion channel pore of the receptor, physically blocking the influx of ions. The NMDA receptor signaling pathway is initiated by the binding of glutamate and a co-agonist, leading to channel opening and calcium influx, which in turn activates a cascade of downstream signaling molecules. By blocking this channel, N,N'-diarylguanidines inhibit these downstream events.

Caption: NMDA Receptor Signaling Pathway and Site of Action for N,N'-Diarylguanidines.

Conclusion

N,N'-Diarylguanidine derivatives are a versatile class of compounds with significant potential in drug discovery, particularly as noncompetitive antagonists of the NMDA receptor. Their synthesis is readily achievable through established chemical methodologies. Structure-activity relationship studies have provided valuable insights into the structural requirements for potent NMDA receptor antagonism, guiding the design of new and more effective derivatives. The ability of these compounds to modulate the NMDA receptor signaling pathway underscores their therapeutic potential for a variety of neurological disorders. Further research into this class of compounds is warranted to fully explore their pharmacological profile and clinical utility.

References

Theoretical Insights into the Reactivity of N,N'-Diphenylbenzamidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Diphenylbenzamidine is a versatile molecule with significant potential in coordination chemistry, catalysis, and as a synthon in organic synthesis. A thorough understanding of its reactivity is crucial for its effective application. In the absence of direct theoretical studies on N,N'-Diphenylbenzamidine, this guide provides a comprehensive overview of its predicted reactivity based on established theoretical principles and computational studies of analogous amidine and N-substituted amide systems. This document outlines the probable mechanisms and energetics for key reaction classes, including hydrolysis, cycloaddition reactions, and metal complexation, supported by quantitative data from related computational chemistry literature. Detailed computational protocols and visualizations of reaction pathways are provided to offer a robust theoretical framework for researchers in the field.

Introduction: The Amidine Functional Group

The reactivity of N,N'-Diphenylbenzamidine is primarily governed by the electronic and steric properties of its core amidine functional group, which is characterized by a nitrogen double-bonded to a carbon that is also singly bonded to another nitrogen. This arrangement results in a planar, resonance-stabilized system. The presence of two phenyl groups on the nitrogen atoms significantly influences the molecule's steric accessibility and electronic distribution through inductive and mesomeric effects.

Theoretical studies on simpler amidines and amides consistently employ Density Functional Theory (DFT) to elucidate reaction mechanisms, predict transition state geometries, and calculate activation energies. These studies provide a solid foundation for understanding the likely behavior of N,N'-Diphenylbenzamidine.

Predicted Reactivity Profile

Based on theoretical studies of analogous systems, the primary modes of reactivity for N,N'-Diphenylbenzamidine are predicted to be:

-

Hydrolysis: Susceptibility to both acidic and basic hydrolysis, proceeding through nucleophilic attack at the amidine carbon.

-

Cycloaddition Reactions: Participation as a dipolarophile in cycloaddition reactions, particularly involving its C=N imine bond.

-

Metal Complexation: Acting as a bidentate or monodentate ligand to form stable complexes with a variety of metal ions.

The following sections will delve into the theoretical underpinnings of each of these reaction types, presenting quantitative data from analogous systems to provide a semi-quantitative understanding of N,N'-Diphenylbenzamidine's reactivity.

Theoretical Analysis of Hydrolysis

The hydrolysis of N-substituted amides and amidines has been a subject of extensive theoretical investigation. These studies reveal that the reaction mechanism is highly dependent on the pH of the medium.

Alkaline Hydrolysis

Under alkaline conditions, the hydrolysis is expected to proceed via a nucleophilic attack of a hydroxide ion on the electrophilic carbon of the amidine group. This leads to the formation of a tetrahedral intermediate. Subsequent proton transfer and C-N bond cleavage yield the final products. Theoretical studies on the alkaline hydrolysis of N-methylbenzamide provide valuable insights into the energetics of this process.[1]

Table 1: Calculated Activation Free Energies (ΔG‡) for the Alkaline Hydrolysis of Analogous N-Substituted Amides

| Compound | Computational Method | Solvent Model | Rate-Determining Step | ΔG‡ (kcal/mol) | Reference |

| N-Methylacetamide | DFT (B3LYP/6-31+G(d)) | PCM (Water) | C-N bond cleavage | 23.5 | [1] |

| N-Methylbenzamide | DFT (B3LYP/6-31+G(d)) | PCM (Water) | C-N bond cleavage | 24.1 | [1] |

| Acetanilide | DFT (B3LYP/6-31+G(d)) | PCM (Water) | C-N bond cleavage | 22.8 | [1] |

It is important to note that steric hindrance from the phenyl groups in N,N'-Diphenylbenzamidine may increase the activation energy for the initial nucleophilic attack compared to these simpler models.

Experimental Protocols for Kinetic Studies of Hydrolysis

Kinetic studies of amide hydrolysis are typically conducted using UV-Vis spectrophotometry to monitor the change in concentration of the reactant or product over time.

-

Preparation of Solutions: Stock solutions of the amide and the acidic or basic catalyst (e.g., HCl or NaOH) are prepared in a suitable solvent system (e.g., water/dioxane).

-

Reaction Initiation: The reaction is initiated by mixing the amide solution with the catalyst solution in a thermostated cuvette within the spectrophotometer.

-

Data Acquisition: The absorbance at a wavelength corresponding to the maximum absorbance of the reactant or product is recorded at regular time intervals.

-

Data Analysis: The rate constants are determined by fitting the absorbance versus time data to the appropriate integrated rate law (e.g., first-order or pseudo-first-order).

Logical Workflow for Theoretical Hydrolysis Study

Theoretical Analysis of Cycloaddition Reactions

The imine-like C=N bond in the amidine core of N,N'-Diphenylbenzamidine suggests its potential to participate in cycloaddition reactions, particularly [3+2] dipolar cycloadditions. Theoretical studies on the cycloaddition of azides to guanidines, which also possess a C=N bond, provide a relevant analogy.[2][3]

Table 2: Calculated Activation Energies (ΔE‡) for the [3+2] Cycloaddition of Azides with Guanidine

| Reactants | Computational Method | Basis Set | ΔE‡ (kcal/mol) | Reference |

| Hydrazoic acid + Guanidine | DFT (B3LYP) | 6-311+G(2d,p) | >50 | [2][3] |

| Phenyl azide + Guanidine | DFT (B3LYP) | 6-311+G(2d,p) | ~48 | [2] |

| Benzyl azide + Guanidine | DFT (B3LYP) | 6-311+G(2d,p) | ~46 | [2] |

The high activation barriers in the analogous guanidine system suggest that uncatalyzed cycloadditions with N,N'-Diphenylbenzamidine may require harsh reaction conditions. However, the introduction of electron-withdrawing or -donating groups on the reacting partner could significantly modulate the reaction barrier.

Signaling Pathway for a Generic [3+2] Cycloaddition

Theoretical Analysis of Metal Complexation

The two nitrogen atoms of the amidine group in N,N'-Diphenylbenzamidine can act as a bidentate chelating ligand, forming stable complexes with various metal ions. Theoretical studies on metal complexes with nitrogen-containing ligands, such as imidazoles, provide a framework for understanding the bonding and electronic structure of such complexes.[4]

Table 3: Calculated Metal-Ligand Binding Energies for Analogous Systems

| Metal Ion | Ligand | Computational Method | Binding Energy (kcal/mol) | Reference |

| Zn(II) | Imidazole | DFT (B3LYP) | -189.3 | [4] |

| Cu(II) | Imidazole | DFT (B3LYP) | -215.1 | [4] |

| Ni(II) | Imidazole | DFT (B3LYP) | -214.5 | [4] |

The binding energy is influenced by the nature of the metal ion, its oxidation state, and the ligand field stabilization energy. For N,N'-Diphenylbenzamidine, the steric bulk of the phenyl groups would play a significant role in the geometry and stability of the resulting metal complexes.